4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Description
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-23(17-5-3-2-4-6-17)30(27,28)19-11-7-15(8-12-19)20(24)22-16-9-13-18(14-10-16)29(21,25)26/h2-14H,1H3,(H,22,24)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLPGXXBCAAODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the benzamide moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Sulfamoyl Positioning : The target compound’s dual sulfamoyl groups distinguish it from analogues like LMM5 (single sulfamoyl) and Compound 30 (sulfamoyl on phenethyl). This likely enhances solubility and target interaction .
- Heterocyclic Modifications : LMM5 incorporates a 1,3,4-oxadiazole ring, improving antifungal activity compared to simpler benzamides . In contrast, the target compound’s benzamide core prioritizes kinase inhibition.
- Substituent Bulk : Compounds with bulkier groups (e.g., LMM5’s benzyl-methyl) exhibit reduced cellular permeability but higher target specificity, whereas the target compound balances bulk with a compact methyl(phenyl) group .
Key Observations :
- Reaction Efficiency : The target compound’s synthesis uses oxalyl chloride, a common reagent for carboxylic acid activation, but lacks reported yield data. In contrast, ’s compounds achieve >70% yields via milder acetic acid-mediated reactions .
- Solubility : The dual sulfamoyl groups in the target compound likely improve aqueous solubility compared to analogues like Compound 12 (single sulfamoyl), which has a higher melting point (202–210°C) due to stronger intermolecular forces .
Key Observations :
- Target Specificity : The target compound’s LIMK inhibition is mechanistically distinct from PD-L1 inhibitors () or antifungal agents (), highlighting the role of sulfamoyl groups in diverse target interactions .
- Safety Profile : Compounds like LMM5 and ’s derivatives show low cytotoxicity, suggesting that sulfamoyl benzamides are generally well-tolerated . The target compound’s safety remains uncharacterized but warrants further study.
Biological Activity
4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties. Its molecular structure includes both a sulfamoyl and a benzamide group, which contribute to its unique reactivity and biological interactions.
Molecular Characteristics
- Molecular Formula : C21H21N3O5S2
- Molecular Weight : 421.53 g/mol
- IUPAC Name : 4-[(4-methylphenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit the activity of carbonic anhydrase (CA II), a key enzyme involved in regulating pH and bicarbonate levels in the body. By inhibiting CA II, the compound can influence various biochemical pathways, including:
- pH Regulation : Affects bicarbonate production and cellular pH balance.
- Signal Transduction : Modulates signaling pathways that are crucial for cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cells, particularly in models of colon cancer. For instance, it demonstrated significant inhibition of tumor growth in HCT116 cell lines with an IC50 value indicating effective antiproliferative activity.
- Enzyme Inhibition : It acts as an inhibitor of several enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions such as cancer and inflammatory diseases.
- Antibacterial Properties : Preliminary studies suggest that the compound may possess antibacterial activity, making it a candidate for further investigation in antibiotic development.
Case Study 1: Anticancer Activity
In a study focusing on various sulfonamide derivatives, this compound was evaluated for its anticancer properties. The results indicated that it effectively inhibited the proliferation of colon cancer cells (HCT116), with an IC50 value below 1 μM, showcasing its potential as a lead compound for cancer therapy.
Case Study 2: Enzyme Inhibition
Another significant study investigated the compound's effect on carbonic anhydrase II. The results demonstrated that it inhibited CA II activity by binding to the enzyme's active site, leading to altered pH regulation within cells. This mechanism suggests potential applications in treating conditions related to acid-base imbalances.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
